molecular formula C12H16BrFN2O B13910914 3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine

3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine

Cat. No.: B13910914
M. Wt: 303.17 g/mol
InChI Key: PZIDDKMAXFTLQX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of bromine, fluorine, and pyrrolidinyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine typically involves multi-step organic reactions One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with bromine and fluorine sources under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and pyrrolidinyl groups allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Uniqueness

3-Bromo-2-fluoro-6-(3-(pyrrolidin-1-yl)propoxy)pyridine is unique due to the presence of the propoxy group attached to the pyrrolidinyl moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16BrFN2O

Molecular Weight

303.17 g/mol

IUPAC Name

3-bromo-2-fluoro-6-(3-pyrrolidin-1-ylpropoxy)pyridine

InChI

InChI=1S/C12H16BrFN2O/c13-10-4-5-11(15-12(10)14)17-9-3-8-16-6-1-2-7-16/h4-5H,1-3,6-9H2

InChI Key

PZIDDKMAXFTLQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=NC(=C(C=C2)Br)F

Origin of Product

United States

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